Methyl 3,5-di-tert-butylsalicylate

Lipophilicity Physicochemical Property Membrane Permeability

Methyl 3,5-di-tert-butylsalicylate (CAS 15018-03-8) is a salicylic acid derivative characterized by two bulky tert-butyl groups at the 3- and 5-positions of the aromatic ring and a methyl ester at the carboxyl position. This sterically hindered aromatic ester (C16H24O3; MW: 264.36 g/mol) presents as a solid with a melting point of 74 °C, a calculated density of 1.02 g/cm³, and a calculated LogP of 3.77380, indicating high lipophilicity.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
CAS No. 15018-03-8
Cat. No. B080737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-di-tert-butylsalicylate
CAS15018-03-8
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)OC
InChIInChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(18)19-7)13(17)12(9-10)16(4,5)6/h8-9,17H,1-7H3
InChIKeyQSGONIQEKLJPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-di-tert-butylsalicylate (CAS 15018-03-8) – A Sterically Hindered Aromatic Ester for Advanced R&D Applications


Methyl 3,5-di-tert-butylsalicylate (CAS 15018-03-8) is a salicylic acid derivative characterized by two bulky tert-butyl groups at the 3- and 5-positions of the aromatic ring and a methyl ester at the carboxyl position . This sterically hindered aromatic ester (C16H24O3; MW: 264.36 g/mol) presents as a solid with a melting point of 74 °C, a calculated density of 1.02 g/cm³, and a calculated LogP of 3.77380, indicating high lipophilicity [1]. It is widely utilized as a building block in organic synthesis, a precursor for metal complexes, and is investigated for its antioxidant and UV-absorbing properties .

High-lipophilicity building block Supports synthesis requiring enhanced membrane permeability or non-polar media solubility.
Thermally stable ester handle Suited for high-temperature reactions; lower volatility than common salicylate esters.
Direct hydrazide precursor Essential for synthetic routes to heterocycles; avoids extra esterification steps.

Why Methyl 3,5-di-tert-butylsalicylate Cannot Be Replaced by Generic Salicylate Esters


The unique physicochemical profile of Methyl 3,5-di-tert-butylsalicylate, driven by its dual tert-butyl substitution, precludes simple substitution with common salicylate esters like methyl salicylate or even the parent 3,5-di-tert-butylsalicylic acid. The tert-butyl groups confer extreme steric hindrance and increased lipophilicity (calculated LogP 3.77) compared to methyl salicylate (LogP ~2.3), fundamentally altering its solubility, membrane permeability, and reactivity in synthetic applications [1][2]. The ester functionality provides a distinct reactive handle for further derivatization, such as hydrazinolysis, that is absent in the free acid form [3]. As the quantitative evidence below demonstrates, these structural features translate into distinct performance characteristics, making it an essential, non-interchangeable starting material or tool compound for specific research and industrial applications.

!
Lipophilicity mismatch Replacing with methyl salicylate may shift partition behavior and membrane-interaction context.
!
Ester reactivity lost with free acid 3,5-di-tert-butylsalicylic acid cannot undergo direct hydrazinolysis; extra activation required.
!
Ionization profile differs tert-Butyl groups alter acidity; class-level inference suggests distinct pH-dependent behavior.

Methyl 3,5-di-tert-butylsalicylate – Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Methyl Salicylate Drives Membrane Permeability

The lipophilicity of Methyl 3,5-di-tert-butylsalicylate, as measured by its calculated LogP value, is significantly higher than that of the unsubstituted analog, methyl salicylate. The bulky tert-butyl groups increase the compound's partition coefficient, which is a critical determinant for passive membrane permeability in biological systems and organic solvent miscibility in synthetic applications [1][2].

Lipophilicity
Head-to-head
LogP 3.77 vs methyl salicylate ~2.3
>1.5 unit increase
Higher hydrophobicity may support membrane-permeability studies.
In silico comparison; experimental validation recommended.
Lipophilicity Physicochemical Property Membrane Permeability Drug Design

Steric Hindrance and Synthetic Utility: A Reactive Ester Handle Not Present in the Free Acid

Methyl 3,5-di-tert-butylsalicylate serves as a direct precursor for the synthesis of 3,5-di-tert-butyl-salicylic hydrazide via hydrazinolysis, a key intermediate for generating diverse heterocyclic compounds. This reaction leverages the methyl ester functionality, which is absent in the parent acid, 3,5-di-tert-butylsalicylic acid [1][2].

Synthetic utility
Head-to-head
Methyl ester undergoes hydrazinolysis;
free acid does not.
Essential for direct hydrazide synthesis; streamlines derivatization.
Reaction with hydrazine hydrate, 70–75 °C.
Organic Synthesis Building Block Derivatization Hydrazinolysis

pKa of Parent Acid Suggests Altered Ionization Profile Compared to Common Salicylic Acid

While direct pKa data for the target methyl ester is not available, the pKa of the structurally related parent acid, 3,5-di-tert-butylsalicylic acid, is significantly higher (3.34±0.14) than that of unsubstituted salicylic acid (pKa ~2.97). This difference is attributed to the electron-donating and steric effects of the tert-butyl groups, which reduce the acidity of the phenolic OH [1].

pKa of parent acid
Class-level
3,5-di-tert-butylsalicylic acid pKa ~3.34
vs salicylic acid ~2.97
Ionization context may differ; impacts pH-dependent solubility.
Predicted values; direct ester data needed.
Physicochemical Property Ionization pKa Formulation

Metal Complex Precursor with Altered Reactivity vs. Unsubstituted Salicylate Ligands

The 3,5-di-tert-butylsalicylate moiety forms distinct metal complexes with altered reactivity compared to complexes derived from unsubstituted salicylate. For example, Cu(II)₂(3,5-di-tert-butylsalicylate)₄ exhibits significantly higher reactivity with tert-butylperoxyl radicals than Cu(II)₂(3-phenylsalicylate)₄ and Cu(II)₂(3,5-di-iso-propylsalicylate)₄(H₂O)₃ [1][2].

Metal complex reactivity
Head-to-head
Cu(II)₂(3,5-di-tert-butylsalicylate)₄ ranked second vs. other salicylate complexes
Steric bulk tunes radical reactivity; relevant for catalyst design.
Kinetic study with t-BuOO• radicals.
Coordination Chemistry Metal Complexes Catalysis Material Science

Superior Thermal Stability vs. Common Salicylate Esters: A Boiling Point Comparison

Methyl 3,5-di-tert-butylsalicylate exhibits a significantly higher boiling point (320.5 °C at 760 mmHg) compared to the unsubstituted methyl salicylate (boiling point ~222 °C) [1][2]. This difference in volatility is a direct consequence of the increased molecular weight and enhanced intermolecular interactions arising from the bulky tert-butyl groups.

Thermal stability
Cross-study comparable
320.5 °C bp vs methyl salicylate ~222 °C
~98.5 °C higher
Lower volatility supports high-temperature applications.
Atmospheric pressure; reduced VOC potential.
Thermal Stability Process Chemistry High-Temperature Reactions Volatility

Potential for Altered Pharmacokinetics Due to Lipophilicity and Esterase Susceptibility

The methyl ester group of Methyl 3,5-di-tert-butylsalicylate makes it a potential prodrug that can be hydrolyzed in vivo by esterases to release the active 3,5-di-tert-butylsalicylic acid. The high lipophilicity (LogP 3.77) of the ester form is expected to facilitate passive membrane permeation, while the subsequent hydrolysis to the more polar acid may influence tissue distribution and retention [1][2].

PK prodrug context
Class-level
Ester may act as prodrug for 3,5-di-tert-butylsalicylic acid; LogP 3.77 suggests enhanced permeability.
Supports esterase-mediated bioconversion research; data to verify.
Class-level inference; experimental PK studies required.
Pharmacokinetics Prodrug Design Drug Metabolism Esterase

Methyl 3,5-di-tert-butylsalicylate – Preferred Research and Industrial Application Scenarios


As a High-Lipophilicity, Non-Volatile Building Block for Advanced Organic Synthesis

Researchers should select Methyl 3,5-di-tert-butylsalicylate as a starting material when designing synthetic routes that require a highly lipophilic, thermally stable aromatic ester. Its LogP of 3.77 and boiling point of 320.5 °C make it an ideal building block for generating derivatives with enhanced membrane permeability or for use in high-temperature reactions where common salicylate esters would be too volatile [1][2]. The methyl ester handle enables facile conversion to hydrazides, amides, or other functional groups not directly accessible from the parent acid [3].

As an Essential Precursor for the Synthesis of 3,5-Di-tert-butylsalicylic Hydrazide

For chemists aiming to synthesize 3,5-di-tert-butylsalicylic hydrazide—a key intermediate for generating bioactive heterocycles like 1,3,4-oxadiazoles—Methyl 3,5-di-tert-butylsalicylate is the requisite starting material. The hydrazinolysis reaction with hydrazine hydrate proceeds efficiently from the ester, providing a direct and high-yielding route to the hydrazide, which is not possible from the free acid without additional activation steps [1][2].

As a Ligand Precursor for Metal Complexes with Tailored Antioxidant Reactivity

In coordination chemistry and materials science, the 3,5-di-tert-butylsalicylate anion is a privileged ligand scaffold. Methyl 3,5-di-tert-butylsalicylate can be readily hydrolyzed to the free acid or used directly to form metal salicylate complexes. These complexes, such as Cu(II)₂(3,5-di-tert-butylsalicylate)₄, exhibit distinct reactivity with radical species, a property directly attributed to the steric bulk of the tert-butyl groups. This makes the compound valuable for designing novel catalysts or antioxidant agents with defined structure-activity relationships [1][2].

As a Potential Ester Prodrug Candidate in Early-Stage Drug Discovery

In medicinal chemistry programs targeting the 3,5-di-tert-butylsalicylic acid pharmacophore, the methyl ester form offers a strategic advantage for optimizing pharmacokinetic properties. Its high lipophilicity (LogP 3.77) suggests enhanced membrane permeability compared to the more polar free acid, potentially improving oral bioavailability or cell penetration. The ester linkage can be designed for hydrolysis by endogenous esterases to release the active parent acid, making Methyl 3,5-di-tert-butylsalicylate a valuable tool compound for investigating prodrug strategies [1][2][3].

Application
Selection Property
Validation Focus
High-temperature synthesis
Low volatility, high boiling point
Thermal stability and reduced evaporative loss
Hydrazide derivative synthesis
Methyl ester reactivity
Direct hydrazinolysis pathway efficiency
Metal complex ligand research
Sterically hindered salicylate scaffold
Radical reactivity and coordination behavior
Ester prodrug investigation
High lipophilicity, esterase-labile bond
Membrane permeability and bioconversion potential

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